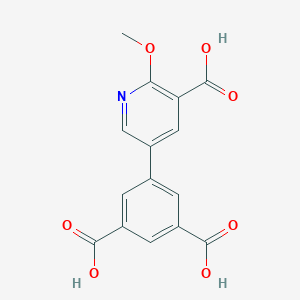
5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid (5-DMPNA) is a derivative of nicotinic acid, a naturally occurring compound found in plants, animals, and fungi. It is a colorless, odorless, and water-soluble crystalline solid. 5-DMPNA is used in various scientific research applications, such as in the synthesis of compounds, as a reagent in organic synthesis, and as a ligand in biochemistry experiments. It has also been used in the study of biochemical and physiological processes.
科学研究应用
5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% has been used in various scientific research applications. It has been used as a reagent in organic synthesis and as a ligand in biochemistry experiments. It has also been used in the study of biochemical and physiological processes, such as in the study of the metabolism of glucose and fatty acids. Additionally, 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% has been used in the synthesis of various compounds, such as cyclic peptides, amino acids, and other derivatives.
作用机制
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the metabolism of glucose and fatty acids. Inhibition of ACC has been linked to the regulation of insulin sensitivity and glucose uptake, as well as to the regulation of fatty acid oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% are not yet fully understood. However, it is believed to have an inhibitory effect on the enzyme acetyl-CoA carboxylase (ACC), which is involved in the metabolism of glucose and fatty acids. Inhibition of ACC has been linked to the regulation of insulin sensitivity and glucose uptake, as well as to the regulation of fatty acid oxidation. Additionally, 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
实验室实验的优点和局限性
The main advantage of using 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments is its water solubility, which makes it easy to use in a wide range of experiments. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. For example, it is not very soluble in organic solvents, which can make it difficult to use in some experiments. Additionally, it is not very stable in acidic conditions, making it unsuitable for some types of experiments.
未来方向
The potential uses of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% are still being explored. The following are some potential future directions for the use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95%:
1. Further research into the biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95%, including its effects on insulin sensitivity, glucose uptake, and fatty acid oxidation.
2. Development of methods for the synthesis of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% from other compounds.
3. Development of methods for the use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in drug delivery systems.
4. Use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in the study of metabolic diseases, such as diabetes and obesity.
5. Use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in the study of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
6. Use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in the study of cancer and other diseases.
7. Use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in the study of gene expression and regulation.
8. Use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in the study of enzyme kinetics and other biochemical processes.
9. Development of methods for the use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in drug screening and other biological assays.
10. Development of methods for the use of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% in the study of drug metabolism and pharmacokinetics.
合成方法
5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% is synthesized from nicotinic acid, which is an aromatic carboxylic acid. The synthesis of 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95% involves the reaction of nicotinic acid with anhydrous formaldehyde, followed by a condensation reaction with 3,5-dicarboxyphenyl-2-methoxy-hydrazine. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, at a temperature of 80-100°C. The reaction is then quenched with a suitable solvent, such as water or ethanol, to yield 5-(3,5-Dicarboxyphenyl)-2-methoxynicotinic acid, 95%.
属性
IUPAC Name |
5-(5-carboxy-6-methoxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-23-12-11(15(21)22)5-10(6-16-12)7-2-8(13(17)18)4-9(3-7)14(19)20/h2-6H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYCNHCNZPTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688289 |
Source


|
| Record name | 5-(5-Carboxy-6-methoxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-62-2 |
Source


|
| Record name | 5-(5-Carboxy-6-methoxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






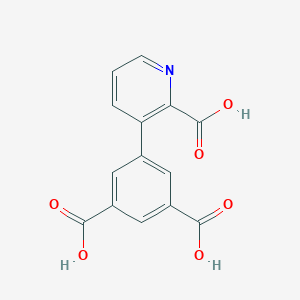
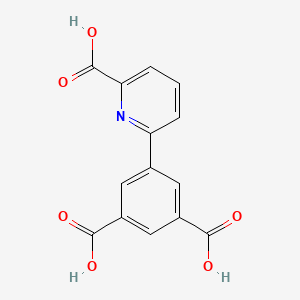
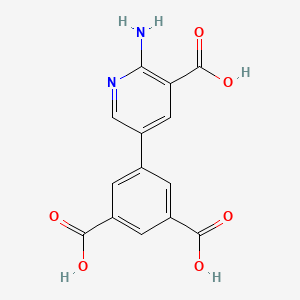



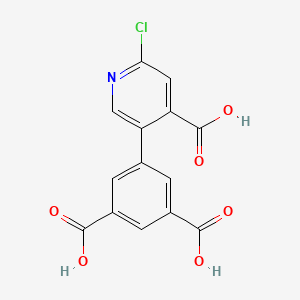

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)